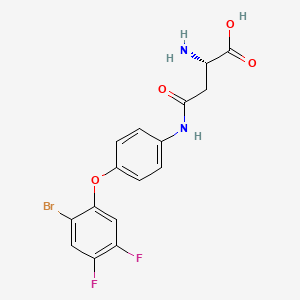

WAY-213613

Übersicht

Beschreibung

Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um die Funktion von Glutamattransportern und ihre Rolle bei verschiedenen neurologischen und psychiatrischen Erkrankungen zu untersuchen .

Herstellungsmethoden

Die Synthese von WAY 213613 beinhaltet die Herstellung von N4-[4-(2-Brom-4,5-difluorphenoxy)phenyl]-L-Asparagin. Die Syntheseroute umfasst typischerweise die folgenden Schritte:

Bromierung: Einführung eines Bromatoms in den aromatischen Ring.

Fluorierung: Einführung von Fluoratomen in den aromatischen Ring.

Veretherung: Bildung einer Etherbindung zwischen dem bromierten und fluorierten aromatischen Ring und einem anderen aromatischen Ring.

Amidierung: Bildung einer Amidbindung mit L-Asparagin

Wissenschaftliche Forschungsanwendungen

WAY 213613 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Neurowissenschaften: Wird verwendet, um die Rolle von EAAT2 bei der Regulierung des Glutamatspiegels im Gehirn und seine Auswirkungen auf neurologische Erkrankungen wie Epilepsie, Alzheimer-Krankheit und schwere depressive Störung zu untersuchen

Zellbiologie: Wird verwendet, um die Mechanismen der Glutamataufnahme und ihre Auswirkungen auf zelluläre Funktionen zu untersuchen.

Wirkmechanismus

WAY 213613 entfaltet seine Wirkung durch selektive Hemmung des EAAT2-Transporters. Diese Hemmung verhindert die Wiederaufnahme von Glutamat aus dem synaptischen Spalt, was zu erhöhten extrazellulären Glutamatspiegeln führt. Die Verbindung bindet an die gleiche Stelle wie Glutamat an EAAT2 und verursacht eine Konformationsänderung, die die Bindung des Inhibitors durch hydrophobe Wechselwirkungen stabilisiert .

Wirkmechanismus

Target of Action

WAY-213613, also known as N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine, is a potent and selective inhibitor of the human Excitatory Amino Acid Transporter 2 (EAAT2) . EAAT2 is primarily responsible for the reuptake of the excitatory neurotransmitter glutamate from the synaptic cleft, which is crucial for maintaining low concentrations of glutamate and avoiding neuronal excitotoxicity .

Mode of Action

This compound interacts with EAAT2 and inhibits its function . It has been shown to produce a concentration-dependent block of glutamate-induced currents in EAAT2-injected oocytes . The compound exhibits good selectivity over ionotropic receptors and EAAT2 and potent activity toward blocking NMDA-stimulated responses .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glutamate transport pathway. By inhibiting EAAT2, this compound disrupts the reuptake of glutamate, potentially leading to an increase in extracellular glutamate concentrations . This can affect various downstream effects, including neuronal excitability and synaptic plasticity .

Pharmacokinetics

As a potent and selective eaat2 inhibitor, it is reasonable to assume that its pharmacokinetic properties would be designed to optimize its ability to reach and interact with its target in the central nervous system .

Result of Action

The inhibition of EAAT2 by this compound can lead to an increase in extracellular glutamate concentrations, potentially affecting neuronal excitability and synaptic plasticity . This could have implications for various neurological conditions where glutamate homeostasis is disrupted .

Action Environment

The efficacy and stability of this compound, like many other compounds, could be influenced by various environmental factors These could include factors such as pH, temperature, and the presence of other substances that could interact with the compound.

Vorbereitungsmethoden

The synthesis of WAY 213613 involves the preparation of N4-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine. The synthetic route typically includes the following steps:

Bromination: Introduction of a bromine atom into the aromatic ring.

Fluorination: Introduction of fluorine atoms into the aromatic ring.

Etherification: Formation of an ether bond between the brominated and fluorinated aromatic ring and another aromatic ring.

Amidation: Formation of an amide bond with L-asparagine

Analyse Chemischer Reaktionen

WAY 213613 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen der Verbindung zu modifizieren.

Substitution: Die aromatischen Ringe in WAY 213613 können Substitutionsreaktionen eingehen, bei denen verschiedene Substituenten eingeführt werden.

Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab.

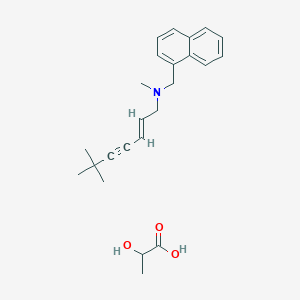

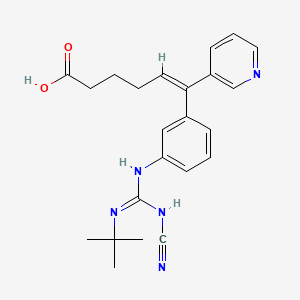

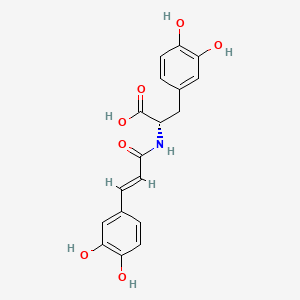

Vergleich Mit ähnlichen Verbindungen

WAY 213613 ist einzigartig in seiner hohen Selektivität für EAAT2 gegenüber anderen Glutamattransporter-Subtypen, wie z. B. EAAT1 und EAAT3. Ähnliche Verbindungen sind:

L-TBOA: Ein nicht-selektiver EAAT-Inhibitor mit geringerer Selektivität für EAAT2.

NBI-59159: Ein EAAT3-präferierender Inhibitor.

Die hohe Selektivität und Potenz von WAY 213613 macht es zu einem wertvollen Werkzeug, um die EAAT2-Funktion zu untersuchen und gezielte Therapien für neurologische Erkrankungen zu entwickeln.

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrF2N2O4/c17-10-5-11(18)12(19)6-14(10)25-9-3-1-8(2-4-9)21-15(22)7-13(20)16(23)24/h1-6,13H,7,20H2,(H,21,22)(H,23,24)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYDDAAZMBUFRG-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC(C(=O)O)N)OC2=CC(=C(C=C2Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)C[C@@H](C(=O)O)N)OC2=CC(=C(C=C2Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrF2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468142 | |

| Record name | N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868359-05-1 | |

| Record name | N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868359-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | WAY-213613 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868359051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 868359-05-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | WAY-213613 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QTE6AZR4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

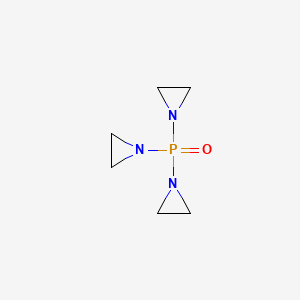

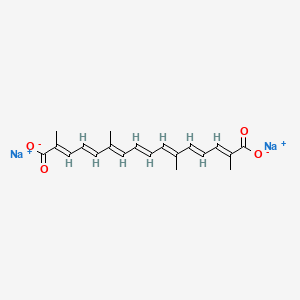

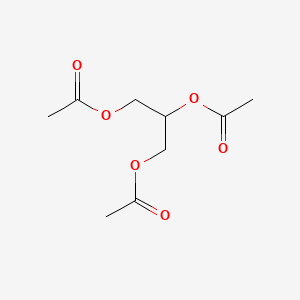

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.